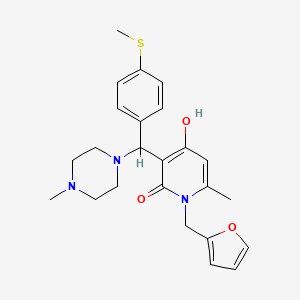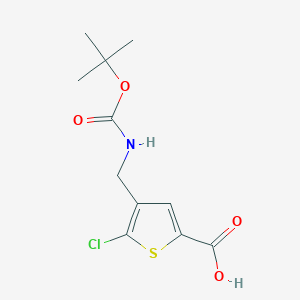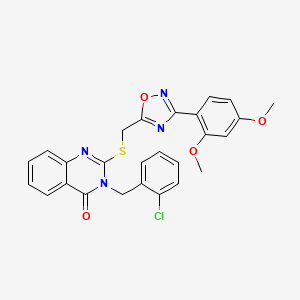![molecular formula C27H26FN3O4 B3013816 1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018161-84-6](/img/structure/B3013816.png)
1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one" is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry and material science. The structure of the compound suggests the presence of a benzimidazole moiety, which is known for its biological activity, a pyrrolidinone ring, which is a common feature in nootropic agents, and a fluorophenyl group, which can influence the physical and chemical properties of the compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of polyimides derived from aromatic diamine monomers, such as 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), involves Friedel–Crafts acylation, nucleophilic substitution, and reduction reactions . Similarly, the synthesis of N-substituted benzimidazole derivatives can be achieved through alkylation, followed by reactions with hydrazine hydrate and condensation with aromatic aldehydes . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds with pyrrolidinone and benzimidazole units has been studied using X-ray crystallography and theoretical calculations . These studies reveal that the five-membered pyrrolidinone ring often adopts an envelope conformation, and the presence of substituents can influence the overall molecular conformation. The molecular structure of the compound of interest would likely exhibit similar conformational characteristics due to the presence of these functional groups.
Chemical Reactions Analysis
The chemical reactivity of compounds containing benzimidazole and pyrrolidinone units can be quite diverse. For example, benzimidazole derivatives can undergo various transformations, including alkylation, condensation, and cyclization, to yield a wide range of substituted products . The fluorophenyl group in the compound could also participate in reactions typical of halogenated aromatics, such as nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
Compounds with structural features similar to the compound of interest have been shown to possess unique physical and chemical properties. For instance, polyimides synthesized from aromatic diamine monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen, and glass-transition temperatures ranging from 208–324 °C . The presence of a fluorophenyl group can also affect the electronic properties and bioactivity of the compound, as seen in thiazolopyrimidine derivatives, where the fluorophenyl group contributes to significant anticancer activity .
Applications De Recherche Scientifique
PARP Inhibition
Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, closely related to the chemical , has shown significant efficacy. These inhibitors have demonstrated excellent PARP enzyme potency and cellular potency in nanomolar ranges. They also possess good oral bioavailability, the ability to cross the blood-brain barrier, and effective tumor distribution, making them potent candidates for cancer treatment (Penning et al., 2010).
Copper(II) Chloride Adducts for Anticancer Drugs
The compound's utility extends to forming adducts with copper(II) chloride, which have been investigated for their potential as anticancer drugs. These adducts have demonstrated structural features suitable for this purpose (Bonacorso et al., 2003).
Synthesis of N-Substituted Benzimidazole Derivatives
The compound has been used in the synthesis of N-substituted benzimidazole derivatives, leading to a wide range of 1,2-disubstituted benzimidazoles. These derivatives have potential applications in various chemical and pharmaceutical domains (Vaickelionienė et al., 2012).
Benzimidazole and Benzoxazole Synthesis
The compound is integral in synthesizing 2-substituted benzimidazoles and benzoxazoles. These compounds, after further alkylation and hydrolysis processes, can yield various useful derivatives with potential applications in medicinal chemistry (Mickevicius et al., 2006).
Pd(II) Complexes for Catalytic Activity
It contributes to the synthesis of ONN tridentate Schiff base ligands and Pd(II) heteroleptic complexes, which have been shown to exhibit significant catalytic activity, particularly in reactions like the Suzuki-Miyaura reaction (Shukla et al., 2021).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4/c1-34-24-8-4-5-9-25(24)35-17-21(32)16-31-23-7-3-2-6-22(23)29-27(31)18-14-26(33)30(15-18)20-12-10-19(28)11-13-20/h2-13,18,21,32H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKWRIVJNEVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3013733.png)
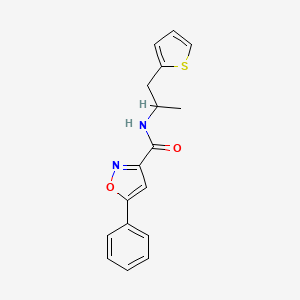
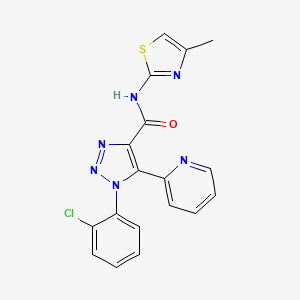
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)
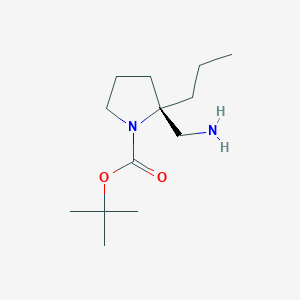
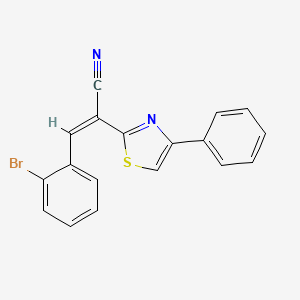
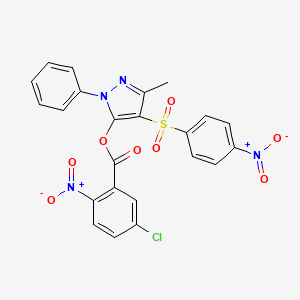
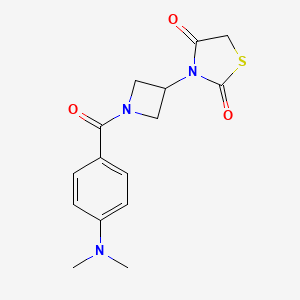
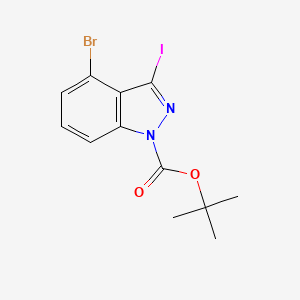
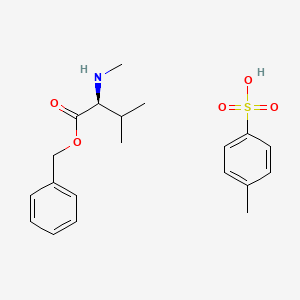
![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
